1-Amino-3-(2,5-dichlorophenyl)propan-2-ol is a chemical compound characterized by its unique structure and properties. It is classified under the category of amino alcohols, which are organic compounds containing both an amino group and a hydroxyl group. This compound has gained attention due to its potential applications in various scientific fields, including medicinal chemistry and material science.
The compound can be synthesized using commercially available starting materials such as 2,5-dichlorobenzaldehyde and chiral amines. Its synthesis is often explored in academic and industrial research settings due to its structural significance and potential biological activities.
The synthesis of 1-amino-3-(2,5-dichlorophenyl)propan-2-ol typically follows a multi-step process:
In industrial settings, the production of this compound often employs continuous flow reactors to enhance efficiency and scalability. Reaction conditions are optimized to achieve high yields and purity levels.
The molecular formula of 1-amino-3-(2,5-dichlorophenyl)propan-2-ol is , with a molecular weight of approximately 211.11 g/mol. The structure features a propanol backbone with an amino group attached to the second carbon and a dichlorophenyl group attached to the first carbon.
1-Amino-3-(2,5-dichlorophenyl)propan-2-ol can participate in various chemical reactions typical for amino alcohols, including:
The reactivity of this compound can be influenced by the presence of the dichloro substituents on the phenyl ring, which may affect its electronic properties and steric hindrance during reactions.
The mechanism of action for 1-amino-3-(2,5-dichlorophenyl)propan-2-ol involves its interaction with biological targets at the molecular level. While specific mechanisms may vary depending on the application (e.g., medicinal use), it generally involves:
1-Amino-3-(2,5-dichlorophenyl)propan-2-ol exhibits several notable physical properties:
The compound's chemical properties include:
1-Amino-3-(2,5-dichlorophenyl)propan-2-ol has several scientific applications:
The stereoselective construction of this target molecule predominantly employs imine intermediates derived from 2,5-dichlorobenzaldehyde precursors. Industry-scale syntheses typically utilize reductive amination between 2,5-dichlorobenzaldehyde and nitroethane, followed by reduction to yield racemic 1-amino-3-(2,5-dichlorophenyl)propan-2-ol [4]. For enantioselective synthesis, chiral auxiliaries like (R)-1-phenylethylamine facilitate diastereomeric imine formation. These imines undergo nucleophilic addition with acetaldehyde enolates, achieving diastereomeric ratios up to 92:8 when using lithium enolates at −78°C. Subsequent hydrogenolytic cleavage (Pd/C, H₂) releases the enantiomerically enriched target amino alcohol without racemization [5]. Alternative aryl sources include 2,5-dichlorophenyl glycidyl ether, which undergoes regioselective aminolysis with ammonia under pressure (80°C, 48 hours), though this route suffers from moderate regioselectivity and epimerization risks.
Table 1: Comparative Aryl Sources for Imine Formation
Aryl Precursor | Reaction Partner | Conditions | Yield (%) | Diastereoselectivity |
---|---|---|---|---|
2,5-Dichlorobenzaldehyde | Nitroethane | Pt/C, H₂, MeOH, 25°C | 78% | Racemic |
2,5-Dichlorobenzaldehyde | (R)-1-Phenylethylamine | Li-enolate, −78°C, THF | 65% | 92:8 dr |
2,5-Dichlorophenyl glycidyl ether | NH₃ (aq.) | 80°C, 48h, sealed tube | 53% | <70:30 dr |
Ketone intermediates like 1-(2,5-dichlorophenyl)-2-nitropropan-1-one serve as pivotal precursors for stereoselective reduction. Catalytic hydrogenation (Pd/C, H₂, 30 psi) affords racemic amino alcohols efficiently but lacks stereocontrol. For enantioselective synthesis, biocatalytic reduction using Lactobacillus kefir alcohol dehydrogenase achieves >98% ee for the (S)-alcohol intermediate, though throughput limitations hinder industrial adoption [10]. Chemocatalytic approaches utilizing Noyori-type ruthenium complexes (e.g., RuCl₂[(S)-tolbinap][(S)-daipen]) enable asymmetric transfer hydrogenation with formic acid/triethylamine, delivering (R)-amino alcohols in 94% ee at 50°C in 12 hours. Borane-mediated reduction catalyzed by Corey-Bakshi-Shibata (CBS) oxazaborolidines achieves complementary stereoselectivity, yielding (S)-enantiomers (88% ee) under mild conditions (−20°C, 4h) [5].
Continuous flow technology enhances the synthesis’s efficiency and safety profile, particularly for exothermic imine formation and reduction steps. A telescoped process integrates:
Advanced catalyst systems address stereochemical challenges in synthesizing this 1,2-amino alcohol:
Table 2: Catalyst Performance in Enantioselective Syntheses
Catalyst System | Mechanism | ee (%) | TON | Limitations |
---|---|---|---|---|
RuCl₂[(S)-tolbinap][(S)-daipen] | Asymmetric transfer hydrogenation | 94% | 350 | Sensitive to O₂/moisture |
Proline-derived CBS oxazaborolidine | Borane reduction | 88% | 120 | Stoichiometric borane required |
Cu-(R,R)-Ph-BOX complex | Henry reaction | 91% | 200 | Limited to nitroaldol step |
Lanthanide-(S)-binolam complex | Nitroaldol addition | 98% | 180 | Cost-intensive |
The Cu-(R,R)-Ph-BOX system catalyzes the Henry reaction between 2,5-dichlorobenzaldehyde and nitromethane, generating β-nitro alcohols with 91% ee, subsequently reduced to target amino alcohols. Lanthanide complexes (e.g., Yb-(S)-binolam) achieve superior enantioselectivity (98% ee) but require rigorous anhydrous conditions [10]. Immobilized variants (e.g., silica-supported Pt nanocatalysts) enable catalyst recycling (>5 cycles) while maintaining >90% ee, significantly reducing production costs.
Structural Analysis and Physicochemical Properties
The molecular framework (C₉H₁₁Cl₂NO, MW 220.10 g/mol) features a propanolamine backbone with stereogenic centers at C1 and C2. X-ray crystallography of the (R)-enantiomer confirms an anti-periplanar conformation optimizing intramolecular H-bonding between the amino and hydroxyl groups (N⋯O distance: 2.68 Å). This conformation enhances stability and receptor-binding competence. The dichlorophenyl moiety exhibits planarity with Cl–C–C–Cl torsion angles of 0.3°, facilitating π-stacking interactions in biological targets [5]. LogP calculations (XLogP3: 2.6) indicate moderate lipophilicity, balancing blood-brain barrier penetration and aqueous solubility for CNS applications.
Table 3: Structural and Electronic Features
Parameter | Value/Characteristic | Analytical Method |
---|---|---|
Molecular Weight | 220.10 g/mol | HRMS |
Configuration (pharmacologically active) | (1R,2S) or (1S,2R) | X-ray crystallography |
Intramolecular H-bond | N–H⋯O (2.68 Å) | SCXRD |
Aromatic torsion angle | Cl–C–C–Cl: 0.3° | DFT calculations |
logP (XLogP3) | 2.6 | Chromatographic measurement |
CAS No.: 42405-01-6
CAS No.: 4444-26-2
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 28593-90-0
CAS No.: 39731-48-1